molecular formula C7H5N3O B12363806 4aH-pyrido[3,4-d]pyrimidin-4-one

4aH-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B12363806
M. Wt: 147.13 g/mol
InChI Key: HWVQDTCMHMGCSI-UHFFFAOYSA-N
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Description

4aH-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which consists of fused pyridine and pyrimidine rings. The presence of these rings imparts the compound with various biological activities and makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4aH-pyrido[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with formamide under reflux conditions. This reaction leads to the formation of the desired pyrido[3,4-d]pyrimidin-4-one scaffold . Another method involves the cyclization of 2-aminopyridine with formic acid, which also yields the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to ensure high yields and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4aH-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrido[3,4-d]pyrimidin-4-one derivatives with additional functional groups, while reduction can yield reduced forms of the compound with altered electronic properties .

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

4aH-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H5N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h1-5H

InChI Key

HWVQDTCMHMGCSI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC=NC(=O)C21

Origin of Product

United States

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